molecular formula C12H10N2O4 B2938010 methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate CAS No. 358986-46-6

methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B2938010
CAS RN: 358986-46-6
M. Wt: 246.222
InChI Key: BJRIFKSPQVQBLA-UHFFFAOYSA-N
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Description

The compound “methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxylate group (COO-) and a 4-nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The presence of the nitro group might influence the overall structure due to its electron-withdrawing nature.


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the nitro group could be reduced to an amino group, a reaction that is often catalyzed by nanostructured materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive .

Scientific Research Applications

Synthesis and Characterization

  • Electrochromic Device Development : A study by Variş et al. (2006) discusses the synthesis of isomers related to methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate and their application in creating soluble conducting polymers. These polymers are suitable for electrochromic devices due to their efficient switching ability and electronic properties (Variş et al., 2006).

  • Antibacterial Activity : Filacchioni et al. (1983) synthesized new derivatives from ethyl 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrole-3-carboxylates and evaluated their in vitro antimicrobial screenings. Some derivatives showed potent antibacterial properties (Filacchioni et al., 1983).

Catalytic Applications

  • Organocatalysts for Transesterification : Ishihara et al. (2008) reported the use of related compounds as organocatalysts in the transesterification reaction of methyl carboxylates and alcohols. These novel zwitterionic salts showed effective catalytic activity under specific conditions (Ishihara et al., 2008).

Structural and Chemical Studies

  • Crystal Structure Analysis : Alizadeh (2005) determined the crystal structure of a compound closely related to methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate, providing insights into its molecular arrangement and properties (Alizadeh, 2005).

  • Building Blocks for DNA Binders : Kennedy et al. (2017) synthesized nitropyrrole-based compounds as intermediates in creating modified DNA minor-groove binders. These compounds include derivatives of methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate (Kennedy et al., 2017).

  • New Scaffolds in Medicinal Chemistry : Rochais et al. (2004) prepared new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates from commercial arylacetonitriles, offering potential therapeutic applications (Rochais et al., 2004).

  • Fluorescent Chloride Sensor : Das et al. (2021) synthesized an optical chloride sensor using a method that includes the regioselective nitration of methyl biphenyl-4-carboxylate. This highlights the compound's potential in sensing applications (Das et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Compounds containing nitro groups can be hazardous and should be handled with care .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in pharmaceuticals or materials science. The development of efficient synthesis methods and the investigation of its properties would also be important areas of study .

properties

IUPAC Name

methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-12(15)11-7-13-6-10(11)8-2-4-9(5-3-8)14(16)17/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRIFKSPQVQBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

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